

tert-Butyl (5-methylpyrazin-2-yl)carbamate chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl (5-methylpyrazin-2-yl)carbamate*

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Technical Guide: tert-Butyl (5-methylpyrazin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl (5-methylpyrazin-2-yl)carbamate**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical structure, properties, synthesis, and spectral data, serving as a valuable resource for researchers in drug discovery and development.

Chemical Structure and Properties

Tert-butyl (5-methylpyrazin-2-yl)carbamate is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. The structure consists of a 5-methylpyrazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality at the 2-position.

Chemical Structure:

Caption: Chemical structure of **tert-butyl (5-methylpyrazin-2-yl)carbamate**.

Identifiers

Identifier	Value
IUPAC Name	tert-butyl N-(5-methylpyrazin-2-yl)carbamate[1]
CAS Number	369638-68-6[1]
PubChem CID	22046506[1]
Molecular Formula	C ₁₀ H ₁₅ N ₃ O ₂ [1]
SMILES	CC1=CN=C(C=N1)NC(=O)OC(C)(C)C[1]
InChI	InChI=1S/C10H15N3O2/c1-7-5-12-8(6-11-7)13-9(14)15-10(2,3)4/h5-6H,1-4H3,(H,12,13,14)[1]

Physicochemical Properties

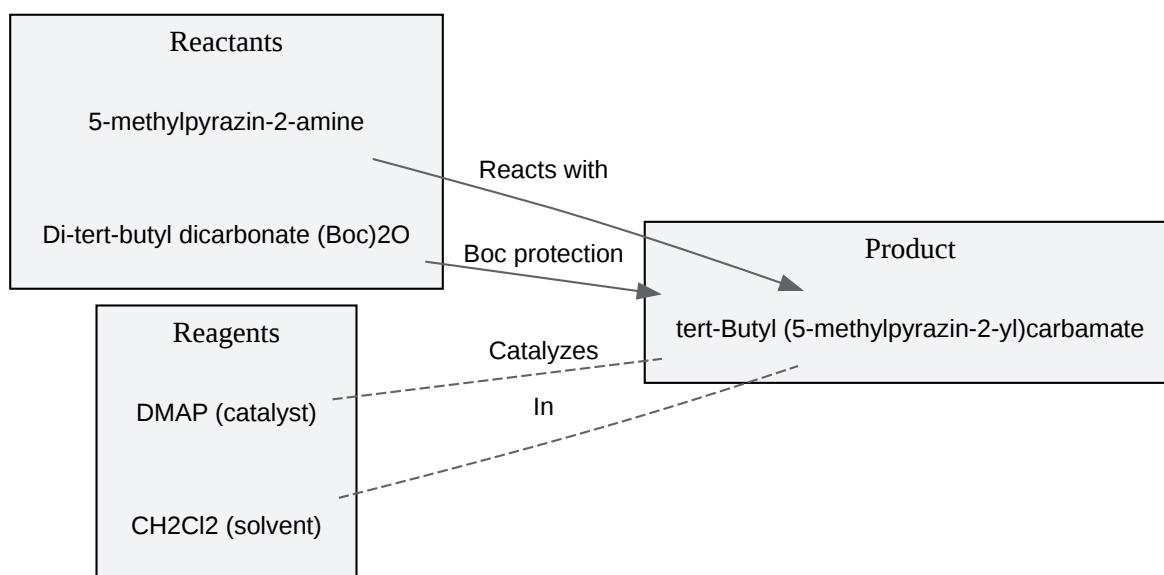
The following properties are computed and sourced from the PubChem database.

Experimental data is not readily available in published literature.

Property	Value	Source
Molecular Weight	209.24 g/mol	PubChem[1]
XLogP3	1.1	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	209.116426730 Da	PubChem[1]
Topological Polar Surface Area	64.1 Å ²	PubChem[1]
Heavy Atom Count	15	PubChem[1]
Formal Charge	0	PubChem[1]

Synthesis

The synthesis of **tert-butyl (5-methylpyrazin-2-yl)carbamate** is achieved through the protection of the amino group of 5-methylpyrazin-2-amine with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis for the protection of amines.



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Caption: Synthesis of **tert-butyl (5-methylpyrazin-2-yl)carbamate**.

Experimental Protocol

The following protocol is adapted from a patent describing the synthesis of a related compound, which involves the formation of the target molecule as an intermediate.

Materials:

- 5-methylpyrazin-2-amine
- Di-tert-butyl dicarbonate (Boc₂O)
- 4-Dimethylaminopyridine (DMAP)

- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Water
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 5-methylpyrazin-2-amine (1 equivalent) in dichloromethane (CH_2Cl_2), di-tert-butyl dicarbonate (1.1 equivalents) is added.
- 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) is then added to the reaction mixture at room temperature.
- The reaction mixture is stirred at room temperature overnight.
- After the reaction is complete, it is quenched with a saturated aqueous solution of NaHCO_3 .
- The mixture is extracted with CH_2Cl_2 (3 times).
- The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
- The solvent is removed in vacuo.
- The desired product, **tert-butyl (5-methylpyrazin-2-yl)carbamate**, can be purified by flash column chromatography.

Spectral Data

Experimental spectral data for **tert-butyl (5-methylpyrazin-2-yl)carbamate** is not widely available in peer-reviewed literature. The following tables provide predicted data where experimental data is absent.

NMR Spectroscopy (Predicted)

Nucleus	Predicted Chemical Shift (ppm)
¹ H NMR	
Pyrazine-H	~8.0-8.5
Pyrazine-H	~7.8-8.2
Methyl-H	~2.4
tert-Butyl-H	~1.5
N-H	~7.5-8.5 (broad)
¹³ C NMR	
Carbonyl-C	~153
Pyrazine-C (substituted)	~140-155
Pyrazine-C	~135-145
tert-Butyl-C (quaternary)	~80
tert-Butyl-C (methyl)	~28
Methyl-C	~21

Note: Predicted values are estimations and may vary from experimental results.

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Assignment
~3300	N-H stretch
~2980	C-H stretch (aliphatic)
~1720	C=O stretch (carbamate)
~1580, 1480	C=N, C=C stretch (aromatic ring)
~1250, 1160	C-O stretch

Mass Spectrometry

Parameter	Value
Monoisotopic Mass	209.116426730 Da ^[1]
Predicted m/z	210.1237 [M+H] ⁺ , 232.1056 [M+Na] ⁺

Biological Activity

Currently, there is limited specific information in the public domain regarding the biological activity of **tert-butyl (5-methylpyrazin-2-yl)carbamate**. However, pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The pyrazine scaffold is a key component in several approved drugs. This compound serves as a valuable intermediate in the synthesis of more complex molecules for biological screening.

Safety Information

Detailed toxicological data for **tert-butyl (5-methylpyrazin-2-yl)carbamate** is not readily available. Standard laboratory safety precautions should be taken when handling this compound. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For more detailed information, refer to the supplier's Safety Data Sheet (SDS).

This technical guide is intended for research purposes only and should not be used for diagnostic or therapeutic applications.

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References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [tert-Butyl (5-methylpyrazin-2-yl)carbamate chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1343843#tert-butyl-5-methylpyrazin-2-yl-carbamate-chemical-structure\]](https://www.benchchem.com/product/b1343843#tert-butyl-5-methylpyrazin-2-yl-carbamate-chemical-structure)

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